molecular formula C7H16ClNO B6183600 (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride CAS No. 2624109-40-4

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride

Cat. No.: B6183600
CAS No.: 2624109-40-4
M. Wt: 165.7
InChI Key:
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Description

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride is a chemical compound with a specific stereochemistry, indicating that it has a chiral center at the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride typically involves the reaction of cyclopropylmethylamine with an appropriate epoxide or halohydrin under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack on the epoxide or halohydrin.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride: The enantiomer of the compound with opposite stereochemistry.

    1-[(cyclopropylmethyl)amino]propan-2-ol: The non-chiral version of the compound.

    Cyclopropylmethylamine: A simpler amine that serves as a precursor in the synthesis of the compound.

Uniqueness

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

CAS No.

2624109-40-4

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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